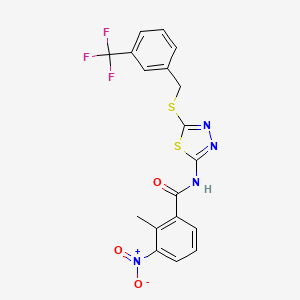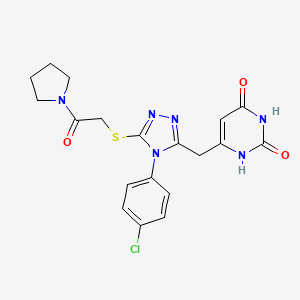![molecular formula C22H14Cl2N6O B2539139 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-52-8](/img/structure/B2539139.png)
2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14Cl2N6O and its molecular weight is 449.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : Chromeno[4,3-d]pyrimidine derivatives have been synthesized through various methods, including the condensation reactions of different starting materials such as amino-pyrazoles, aldehydes, and ketones, in the presence of catalysts like FeCl3-SiO2 in refluxing ethanol (Yin & Song, 2022). These synthesis methods are crucial for developing compounds with potential biological activities and for exploring the chemical space of chromeno[4,3-d]pyrimidines for further applications.
- Characterization Techniques : The synthesized compounds are characterized using various analytical techniques, including NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These techniques are essential for confirming the structures of the newly synthesized compounds and for understanding their chemical properties (Yin & Song, 2022).
Biological Applications
- Antimicrobial Activity : Several studies have been conducted on the antimicrobial activities of chromeno[4,3-d]pyrimidine derivatives and related compounds. These compounds have been evaluated against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The antimicrobial activities are assessed using agar diffusion methods, with some compounds showing significant inhibitory effects against the tested strains (Mohamed & Abd el-Wahab, 2019).
properties
IUPAC Name |
4-chloro-9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N6O/c23-14-5-1-3-12(9-14)21-18-19(16-10-15(24)6-7-17(16)31-21)26-22-27-28-29-30(22)20(18)13-4-2-8-25-11-13/h1-11,20-21H,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBOCXGMUDQVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

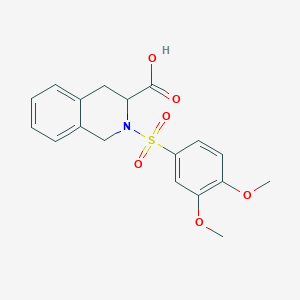
![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
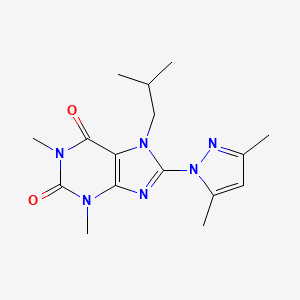
![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)
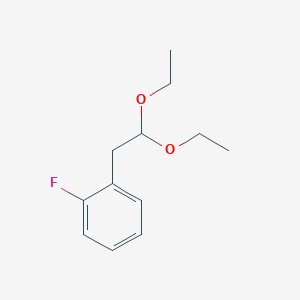
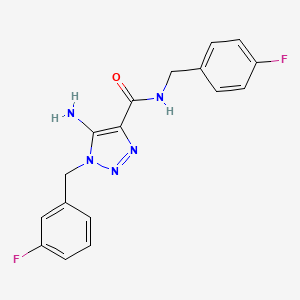
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)
